[(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine
Overview
Description
“(4-Fluorophenyl)(pyridin-2-yl)methylamine” is a chemical compound with the CAS Number: 1178233-16-3 . Its IUPAC name is (4-fluorophenyl)-N-methyl2-pyridinylmethanamine . The molecular weight of this compound is 216.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13FN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.26 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Antibacterial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been used to prepare a bidentate Schiff base ligand (L) and HgCl2, which showed antibacterial activity .
- Methods of Application : The title complex was prepared using the compound as a bidentate Schiff base ligand (L) and HgCl2 . The Hg (II) center in the title compound is covalently bonded to three Cl atoms and two N atoms of the diimine ligand .
- Results : The antibacterial activities of the complex, ligand, and metal salt were tested against Gram-positive bacteria Staphylococcus aureus and Gram-negative bacteria Escherichia coli studied by the disk diffusion method .
Anti-Fibrosis Activity
- Scientific Field : Pharmacology
- Application Summary : The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their anti-fibrotic activities .
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Antiproliferative Activity
- Scientific Field : Oncology
- Application Summary : The compound has been used in the synthesis of novel pyridine-thiazole hybrid molecules, which were screened for their cytotoxic action towards a panel of cell lines derived from different types of tumors .
- Methods of Application : Novel pyridine-thiazole hybrid molecules were synthesized and subjected to physico-chemical characterization and screening of their cytotoxic action towards a panel of cell lines derived from different types of tumors .
- Results : The synthesized molecules showed high antiproliferative activity .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : The compound has been used in the synthesis of novel molecules that showed relatively higher antiviral activity against Newcastle disease virus .
- Methods of Application : Compounds containing five-membered heteroaryl amines were synthesized and their antiviral activities were evaluated .
- Results : The synthesized compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin . Further modification of these amines could lead to a lead molecule towards antiviral therapeutics .
Inhibition of Collagen Prolyl-4-Hydroxylase
- Scientific Field : Biochemistry
- Application Summary : The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their inhibition of collagen prolyl-4-hydroxylase .
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
- Results : The result of the hydroxyproline assay displayed that two compounds are potent inhibitors of collagen prolyl-4-hydroxylase .
Drug Discovery
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been used in the synthesis of novel biologically active compounds for the treatment of human diseases .
- Methods of Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Results : The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Antimicrobial and Antiviral Activities
- Scientific Field : Microbiology
- Application Summary : Pyridine compounds, including (4-Fluorophenyl)(pyridin-2-yl)methylamine, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities .
- Methods of Application : The compound is used in the synthesis of various pyridine compounds, which are then tested for their antimicrobial and antiviral activities .
- Results : The synthesized compounds have shown promising results in the fight against various microbial and viral pathogens .
Treatment of Human Diseases
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been used in the synthesis of novel biologically active compounds for the treatment of human diseases .
- Methods of Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Results : The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Suppression of Collagen Production
- Scientific Field : Biochemistry
- Application Summary : The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their suppression of collagen production .
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
- Results : The result suggested that two compounds do have a potential effect on suppressing the production of collagen in vitro .
properties
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-1-pyridin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCJJQRKUPODNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)F)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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